molecular formula C11H13IN2 B2756912 2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine CAS No. 383145-91-3

2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine

Cat. No. B2756912
CAS RN: 383145-91-3
M. Wt: 300.143
InChI Key: DXYNCWVEJJHFJI-UHFFFAOYSA-N
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Description

“2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the molecular formula C11H14ClIN2 . It is related to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one carbon atom, fused to a benzene ring .


Synthesis Analysis

The synthesis of indole derivatives, such as “2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine”, can be achieved through various methods. One such method involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .


Molecular Structure Analysis

The molecular structure of “2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine” can be represented by the InChI string: "InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10 (9)11/h2-5,8,12-13H,6-7H2,1H3" . This indicates the presence of an indole nucleus with a methyl group at the 2-position and an ethanamine group at the 7-position .

Future Directions

The future directions for research on “2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthetic routes and the study of their mechanisms of action could provide valuable insights .

properties

IUPAC Name

2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNCWVEJJHFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)I)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine

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